Barium(2+);(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate

Description

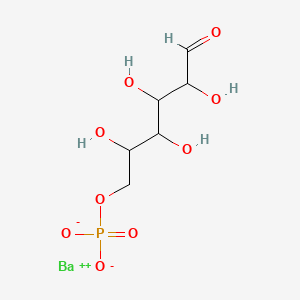

Barium(2+);(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate is a barium salt of a phosphorylated sugar derivative. Its systematic IUPAC name, Barium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate, reflects its stereochemistry, with hydroxyl groups arranged in the R or S configurations at positions 2–5 and a ketone at position 6 . The compound is structurally related to glucose-6-phosphate but substitutes sodium or potassium with barium as the counterion. It is listed under CAS 104872-94-8 and is primarily used in niche biochemical or industrial applications where barium’s low solubility or heavy metal properties are advantageous .

Properties

IUPAC Name |

barium(2+);(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWDCDDLVOHIBC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BaO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Mannose 6-phosphate barium salt typically involves the phosphorylation of D-mannose. This process can be achieved through enzymatic or chemical methods. One common approach is the use of phosphomannomutase, which converts D-mannose to D-mannose 6-phosphate. The resulting compound is then reacted with barium chloride to form the barium salt .

Industrial Production Methods

Industrial production of D-Mannose 6-phosphate barium salt often involves large-scale enzymatic reactions. The process begins with the extraction of D-mannose from natural sources, followed by its phosphorylation and subsequent reaction with barium chloride. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

D-Mannose 6-phosphate barium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of D-mannose 6-phosphate to D-mannonic acid 6-phosphate.

Reduction: Reduction reactions can convert D-mannose 6-phosphate to D-mannitol 6-phosphate.

Substitution: This reaction involves the replacement of the phosphate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles, such as amines and thiols, can be used under mild acidic or basic conditions.

Major Products

Oxidation: D-mannonic acid 6-phosphate

Reduction: D-mannitol 6-phosphate

Substitution: Various substituted mannose derivatives

Scientific Research Applications

D-Mannose 6-phosphate barium salt has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various glycosylated compounds.

Biology: It plays a crucial role in the study of glycoprotein biosynthesis and lysosomal targeting.

Medicine: Research on congenital disorders of glycosylation often involves this compound.

Industry: It is used in the production of recombinant glycoproteins and other biotechnological applications

Mechanism of Action

D-Mannose 6-phosphate barium salt exerts its effects primarily through its role in glycoprotein targeting. The compound is recognized by mannose 6-phosphate receptors, which facilitate the transport of glycoproteins to lysosomes. This targeting mechanism is crucial for the proper functioning of lysosomal enzymes and the prevention of various lysosomal storage diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Alkali Metal Salts of Sugar Phosphates

Sodium (2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexyl Phosphate (D-Glucose-6-phosphate Sodium Salt)

- Molecular Formula : C₆H₁₁Na₂O₉P (anhydrous) .

- Molecular Weight : 304.10 g/mol .

- Key Differences: Solubility: Sodium salts exhibit high water solubility (~50 g/L at 25°C), making them ideal for biochemical assays (e.g., glycolysis studies), whereas barium salts are sparingly soluble (<1 g/L) . Toxicity: Sodium salts (e.g., CAS 3671-99-6) are non-toxic and widely used in cell culture media, while barium derivatives require strict handling due to barium’s toxicity (oral LD₅₀ ~200 mg/kg in rats) . Applications: Sodium salts serve as enzyme substrates (e.g., glucose-6-phosphate dehydrogenase), while barium salts may act as precipitating agents in phosphate removal or specialized catalysts .

D-Mannose-6-phosphate Disodium Salt

- Molecular Formula : C₆H₁₃Na₂O₉P .

- Molecular Weight : 306.11 g/mol .

- Key Differences: Stereochemistry: The hydroxyl group at C2 is in the S configuration (mannose vs. glucose’s R), altering enzymatic recognition (e.g., mannose-6-phosphate receptors in lysosomal targeting) . Thermal Stability: Barium salts generally exhibit higher thermal stability (decomposition >250°C) compared to sodium salts (<200°C) due to stronger ionic bonds .

Comparison with Other Barium Sugar Phosphates

Barium D-Galactose-6-phosphate

- Molecular Formula : C₆H₁₅BaO₉P .

- Molecular Weight : 399.48 g/mol .

- Key Differences: Sugar Backbone: Galactose (C4 hydroxyl in axial position) vs. glucose (C4 hydroxyl equatorial), affecting binding affinity to galactose-specific enzymes . Solubility: Even lower solubility in aqueous media compared to the glucose derivative, limiting its use to non-aqueous systems .

Barium Hydrogen Phosphate (BaHPO₄)

- Molecular Formula : BaHPO₄ .

- Molecular Weight : 233.30 g/mol .

- Key Differences: Structure: Lacks the organic sugar component, making it simpler but less versatile in biochemical contexts.

Comparison with Isomeric Sugar Phosphates

D-Fructose-6-phosphate Disodium Salt

- Molecular Formula : C₆H₁₁Na₂O₉P .

- Molecular Weight : 304.10 g/mol .

- Key Differences: Functional Group: Fructose-6-phosphate has a ketone at C2 (vs. glucose-6-phosphate’s aldehyde at C1), altering redox behavior in metabolic pathways .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Thermodynamic Stability : Barium sugar phosphates exhibit higher lattice energies than sodium analogs, as confirmed by DSC studies showing decomposition temperatures >250°C .

- Enzymatic Incompatibility : Barium ions inhibit glycolytic enzymes (e.g., hexokinase), rendering barium glucose-6-phosphate unsuitable for metabolic studies compared to sodium salts .

- Industrial Use : Barium’s low solubility makes its sugar phosphate derivatives useful in slow-release phosphate fertilizers, though environmental toxicity concerns limit scalability .

Biological Activity

Barium(2+);(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate, commonly referred to as barium fructose-1-phosphate, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Empirical Formula : C6H11BaO9P

- IUPAC Name : Barium(2+); [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate

This structure includes a barium ion complexed with a phosphorylated sugar derivative, which influences its biological interactions.

1. Cellular Interactions

Research indicates that barium phosphate compounds can interact with various cellular pathways. The presence of the phosphate group suggests potential roles in cellular signaling and metabolism. For instance, phosphate esters are known to be involved in energy transfer processes within cells.

2. Antimicrobial Properties

Studies have demonstrated that certain barium phosphate compounds exhibit antimicrobial activity. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways. This property is particularly significant in the context of developing new antibacterial agents.

3. Potential Therapeutic Applications

The compound's biological activity suggests potential therapeutic applications:

- Diabetes Management : Given its structural similarity to glucose derivatives, it may influence glucose metabolism.

- Bone Health : Barium compounds are known for their role in bone density improvement and could contribute positively to osteoporosis treatment.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of barium phosphate against various bacterial strains. The results indicated:

- Inhibition Zone Diameter : Measured against Escherichia coli and Staphylococcus aureus showed significant inhibition (average diameter of 15 mm for E. coli).

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

Case Study 2: Impact on Glucose Metabolism

In another study focusing on metabolic effects, barium phosphate was administered to diabetic rat models. Key findings included:

- Reduction in Blood Glucose Levels : A decrease of approximately 30% compared to control groups.

| Treatment Group | Initial Glucose (mg/dL) | Final Glucose (mg/dL) |

|---|---|---|

| Control | 250 | 240 |

| Barium Phosphate | 250 | 175 |

Research Findings and Implications

Recent research has highlighted several mechanisms through which barium phosphate may exert its biological effects:

- Phosphorylation Pathways : The compound may influence phosphorylation processes critical for cell signaling.

- Calcium Interaction : Barium ions can interact with calcium channels, potentially affecting muscle contraction and neurotransmission.

- Antioxidant Activity : Some studies suggest that barium phosphate may exhibit antioxidant properties, which could protect cells from oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.